molecular formula C22H22N2O6 B12400329 Akt/NF-|EB/JNK-IN-1

Akt/NF-|EB/JNK-IN-1

Cat. No.: B12400329
M. Wt: 410.4 g/mol
InChI Key: OAPGKZKRIKMMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Akt/NF-κB/JNK-IN-1 is a small molecule inhibitor that targets key signaling pathways involved in cell survival, proliferation, and apoptosis. This compound is particularly significant in cancer research due to its ability to inhibit the Akt, NF-κB, and JNK pathways, which are often dysregulated in various cancers .

Preparation Methods

The synthesis of Akt/NF-κB/JNK-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:

Chemical Reactions Analysis

Akt/NF-κB/JNK-IN-1 undergoes various chemical reactions, including:

Scientific Research Applications

Akt/NF-κB/JNK-IN-1 has a wide range of applications in scientific research:

Mechanism of Action

Akt/NF-κB/JNK-IN-1 exerts its effects by inhibiting the phosphorylation and activation of Akt, NF-κB, and JNK pathways. This inhibition leads to reduced cell survival signals, increased apoptosis, and decreased inflammatory responses. The compound targets specific kinases and transcription factors involved in these pathways, thereby modulating their activity .

Comparison with Similar Compounds

Akt/NF-κB/JNK-IN-1 is unique due to its ability to simultaneously inhibit multiple signaling pathways. Similar compounds include:

These compounds, while effective in their respective pathways, do not offer the multi-target inhibition provided by Akt/NF-κB/JNK-IN-1, making it a valuable tool in research involving complex signaling networks.

Properties

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

IUPAC Name

(4,5-dihydroxy-9,10-dioxoanthracen-2-yl)methyl 2-(4-methylpiperazin-1-yl)acetate

InChI

InChI=1S/C22H22N2O6/c1-23-5-7-24(8-6-23)11-18(27)30-12-13-9-15-20(17(26)10-13)22(29)19-14(21(15)28)3-2-4-16(19)25/h2-4,9-10,25-26H,5-8,11-12H2,1H3

InChI Key

OAPGKZKRIKMMPB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)OCC2=CC3=C(C(=C2)O)C(=O)C4=C(C3=O)C=CC=C4O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.